molecular formula C15H19NO4S B4726413 ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate

ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate

Cat. No. B4726413
M. Wt: 309.4 g/mol
InChI Key: VLDKRQAWVOKFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate, also known as EMTB, is a synthetic compound that has gained significant attention in the scientific research community for its potential therapeutic applications. EMTB is a thioester derivative of 4-oxobutanoic acid, which is a key intermediate in the biosynthesis of coenzyme A. In

Mechanism of Action

The mechanism of action of ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in epigenetic regulation of gene expression. This compound has also been found to inhibit the activity of fatty acid synthase (FASN), which is involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and modulation of the immune system. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the activity of anti-apoptotic proteins. In neurology, this compound has been found to protect against oxidative stress and improve cognitive function by enhancing neuronal survival and synaptic plasticity. In immunology, this compound has been shown to enhance T-cell activation and cytokine production, leading to improved immune response.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound also has a wide range of potential applications in various scientific research fields. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for the research and development of ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate. One potential direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the exploration of this compound's potential therapeutic applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl 4-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-3-oxobutanoate has been shown to have potential therapeutic applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been found to modulate the immune system by regulating cytokine production and enhancing T-cell activation.

properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-20-15(19)8-13(17)9-21-10-14(18)16-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDKRQAWVOKFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSCC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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